molecular formula C18H25ClN2O2 B2382856 3-(3-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one CAS No. 2320420-12-8

3-(3-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one

Cat. No.: B2382856
CAS No.: 2320420-12-8
M. Wt: 336.86
InChI Key: RJTNSURZZXOSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is a synthetic organic compound

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Biochemical Studies: The compound could be used to study enzyme interactions or as a probe in biochemical assays.

Medicine

    Drug Development:

Industry

    Polymer Science: The compound could be used in the synthesis of new polymers with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one typically involves multi-step organic reactions. One possible route could include:

    Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, a Friedel-Crafts acylation could be used to introduce the propanone group.

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine precursors.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a ring-closing reaction, such as an intramolecular etherification.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propanone group.

    Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.

    Substitution: The chlorophenyl group could participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Nucleophiles like amines or thiols could be used under basic conditions.

Major Products

    Oxidation: Products could include carboxylic acids or aldehydes.

    Reduction: Products could include secondary alcohols.

    Substitution: Products would depend on the nucleophile used but could include various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-one: Similar structure but with a different position of the ketone group.

    3-(3-Chlorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one: Similar structure but with an extended carbon chain.

Uniqueness

The unique combination of the chlorophenyl, tetrahydrofuran, and diazepane groups in 3-(3-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one may confer specific properties that are not present in similar compounds, such as unique binding affinities or reactivity profiles.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2/c19-16-4-1-3-15(13-16)5-6-18(22)21-9-2-8-20(10-11-21)17-7-12-23-14-17/h1,3-4,13,17H,2,5-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTNSURZZXOSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CCC2=CC(=CC=C2)Cl)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.